molecular formula C11H10N4O3 B8786825 ethyl 5-oxo-3-pyridin-4-yl-2H-1,2,4-triazine-6-carboxylate CAS No. 259807-80-2

ethyl 5-oxo-3-pyridin-4-yl-2H-1,2,4-triazine-6-carboxylate

Katalognummer: B8786825
CAS-Nummer: 259807-80-2
Molekulargewicht: 246.22 g/mol
InChI-Schlüssel: HQSWHGGYGNNQCH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ethyl 5-oxo-3-pyridin-4-yl-2H-1,2,4-triazine-6-carboxylate is a heterocyclic compound that contains a triazine ring fused with a pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-oxo-3-pyridin-4-yl-2H-1,2,4-triazine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-cyanoacetate with hydrazine hydrate to form the intermediate 3-amino-1,2,4-triazine. This intermediate is then reacted with 4-pyridinecarboxaldehyde in the presence of a base to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

ethyl 5-oxo-3-pyridin-4-yl-2H-1,2,4-triazine-6-carboxylate can undergo various chemical reactions including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The triazine ring can be reduced under specific conditions.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used depending on the desired substitution.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of reduced triazine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

ethyl 5-oxo-3-pyridin-4-yl-2H-1,2,4-triazine-6-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of ethyl 5-oxo-3-pyridin-4-yl-2H-1,2,4-triazine-6-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Ethyl 5-hydroxy-3-(pyridin-3-YL)-1,2,4-triazine-6-carboxylate
  • Ethyl 5-hydroxy-3-(pyridin-2-YL)-1,2,4-triazine-6-carboxylate
  • Methyl 5-hydroxy-3-(pyridin-4-YL)-1,2,4-triazine-6-carboxylate

Uniqueness

ethyl 5-oxo-3-pyridin-4-yl-2H-1,2,4-triazine-6-carboxylate is unique due to its specific substitution pattern on the triazine and pyridine rings, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.

Eigenschaften

CAS-Nummer

259807-80-2

Molekularformel

C11H10N4O3

Molekulargewicht

246.22 g/mol

IUPAC-Name

ethyl 5-oxo-3-pyridin-4-yl-4H-1,2,4-triazine-6-carboxylate

InChI

InChI=1S/C11H10N4O3/c1-2-18-11(17)8-10(16)13-9(15-14-8)7-3-5-12-6-4-7/h3-6H,2H2,1H3,(H,13,15,16)

InChI-Schlüssel

HQSWHGGYGNNQCH-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=NN=C(NC1=O)C2=CC=NC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.